3-(Bromoacetyl)-5-t-butyl-2-methyl-furan
Description
3-(Bromoacetyl)-5-t-butyl-2-methyl-furan is a furan derivative characterized by a bromoacetyl group at the 3-position, a bulky tert-butyl substituent at the 5-position, and a methyl group at the 2-position. The bromoacetyl moiety introduces electrophilic reactivity, making the compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions or as a precursor for bioactive molecules.
Properties
Molecular Formula |
C11H15BrO2 |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
2-bromo-1-(5-tert-butyl-2-methylfuran-3-yl)ethanone |
InChI |
InChI=1S/C11H15BrO2/c1-7-8(9(13)6-12)5-10(14-7)11(2,3)4/h5H,6H2,1-4H3 |
InChI Key |
WTTMNBYKCGRLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Bromoacetyl vs. Acetic Acid Derivatives
Compound of Interest : 3-(Bromoacetyl)-5-t-butyl-2-methyl-furan
Analogues :
- 2-(5-Halo-1-benzofuran-2-yl) acetic acid derivatives (): These benzofuran-based compounds feature acetic acid substituents instead of bromoacetyl groups. The acetic acid moiety imparts hydrogen-bonding capacity and polarity, enhancing solubility in polar solvents. In contrast, the bromoacetyl group in the target compound increases electrophilicity, favoring nucleophilic substitution reactions (e.g., with amines or thiols) .
- 3-Acetyl-2-methyl-1-benzofuran-5-yl 2-bromobenzoate (): This compound contains an acetyl group and a bromobenzoate ester. While the acetyl group is less reactive than bromoacetyl, the ester functionality introduces hydrolytic instability under basic conditions, unlike the more stable ketone in the target compound .
Heterocyclic Core: Furan vs. Thiophene
Compound of Interest: Furan core with bromoacetyl. Analogue: 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide (): Replacing the furan oxygen with sulfur (thiophene) alters electronic properties. Thiophenes are more aromatic and less prone to electrophilic substitution compared to furans.
Steric and Electronic Effects of Substituents
- Methyl Group : The 2-methyl substituent in both the target compound and 5-methylfuran-3-thiol () provides moderate steric hindrance. However, the thiol group in the latter introduces nucleophilic reactivity absent in the target .
- Brominated Aromatic Systems : 2-Bromo-5-[3-(bromomethyl)phenyl]furan () features dual bromine substituents, increasing molecular weight (318.6 g/mol vs. ~300 g/mol for the target) and reactivity for further functionalization .
Physicochemical and Functional Comparisons
Table 1: Key Properties of 3-(Bromoacetyl)-5-t-butyl-2-methyl-furan and Analogues
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